Cas no 1329616-37-6 ((S)-(+)-Camptothecin-d5)

(S)-(+)-Camptothecin-d5 is a deuterated analog of the natural alkaloid camptothecin, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, offering improved analytical precision due to reduced metabolic interference and increased spectral resolution in mass spectrometry. The (S)-(+)-enantiomer retains the potent topoisomerase I inhibitory activity of the parent compound, making it valuable for mechanistic research in oncology. Its stable isotopic form allows for reliable use as an internal standard in quantitative assays, ensuring accurate measurements in complex biological matrices. The compound is particularly suited for tracer studies in drug development and cancer research.
(S)-(+)-Camptothecin-d5 structure
(S)-(+)-Camptothecin-d5 structure
Product name:(S)-(+)-Camptothecin-d5
CAS No:1329616-37-6
MF:C20H11D5N2O4
Molecular Weight:417.092
CID:4552903

(S)-(+)-Camptothecin-d5 化学的及び物理的性質

名前と識別子

    • (S)-(+)-Camptothecin-d5
    • Camptothecin-d5

(S)-(+)-Camptothecin-d5 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemScence
CS-0202201-1mg
Camptothecin-d5
1329616-37-6
1mg
$0.0 2022-04-27
TRC
C175152-5mg
(S)-(+)-Camptothecin-d5
1329616-37-6
5mg
$ 3393.00 2023-04-18
TRC
C175152-25mg
(S)-(+)-Camptothecin-d5
1329616-37-6
25mg
$ 23000.00 2023-09-08
TRC
C175152-0.5mg
(S)-(+)-Camptothecin-d5
1329616-37-6
0.5mg
$ 315.00 2022-06-06
TRC
C175152-.5mg
(S)-(+)-Camptothecin-d5
1329616-37-6
.5mg
$ 385.00 2023-04-18
ChemScence
CS-0202201-5mg
Camptothecin-d5
1329616-37-6
5mg
$0.0 2022-04-27
MedChemExpress
HY-16560S-5mg
Camptothecin-d
1329616-37-6 99.61%
5mg
¥8000 2024-05-22
MedChemExpress
HY-16560S-1mg
Camptothecin-d
1329616-37-6 99.61%
1mg
¥3200 2024-05-22

(S)-(+)-Camptothecin-d5 関連文献

(S)-(+)-Camptothecin-d5に関する追加情報

(S)-(+)-Camptothecin-d5 and Its Significance in Modern Pharmaceutical Research

CAS no. 1329616-37-6 corresponds to the deuterated derivative of camptothecin, specifically labeled as (S)-(+)-Camptothecin-d5. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. The deuterium substitution at specific positions enhances the metabolic stability and pharmacokinetic profile of the molecule, making it a valuable tool in both research and development settings.

The chemical structure of (S)-(+)-Camptothecin-d5 is characterized by a lactone ring fused with a dihydroxybenzyl moiety, a configuration that is central to its biological activity. The (S)-configuration of the camptothecin molecule is particularly important, as it is the enantiomer responsible for exhibiting potent cytotoxic effects. This enantiomeric purity is crucial for ensuring the efficacy and safety of drug candidates derived from camptothecin.

In recent years, (S)-(+)-Camptothecin-d5 has been extensively studied for its role in oncology research. Camptothecins, in general, are known for their ability to inhibit topoisomerase I, an enzyme essential for DNA replication and transcription. By binding to topoisomerase I, camptothecins induce DNA damage, leading to apoptosis of cancer cells. The deuterated version of camptothecin retains this mechanism of action while potentially offering improved pharmacokinetic properties, such as longer half-life and reduced susceptibility to metabolic degradation.

One of the most compelling aspects of (S)-(+)-Camptothecin-d5 is its application in preclinical studies aimed at developing new anticancer agents. Researchers have leveraged this compound to investigate the pharmacodynamics and pharmacokinetics of camptothecin derivatives. The use of deuterium labeling allows for detailed metabolic profiling and helps in understanding the pathways by which these compounds are processed in vivo. This information is critical for optimizing drug formulations and dosing regimens.

Moreover, (S)-(+)-Camptothecin-d5 has been employed in the development of next-generation anticancer therapies. By incorporating deuterium atoms into the molecular structure, scientists aim to enhance the bioavailability and therapeutic window of camptothecin-based drugs. Preliminary studies suggest that deuterated camptothecins may exhibit greater selectivity for cancer cells over normal cells, thereby reducing side effects associated with conventional chemotherapy.

The importance of (S)-(+)-Camptothecin-d5 extends beyond oncology research. This compound has also been explored for its potential in treating other diseases characterized by abnormal cell proliferation. For instance, studies have examined its efficacy against certain viral infections and inflammatory conditions. The ability of camptothecins to modulate key biological pathways makes them attractive candidates for a wide range of therapeutic applications.

In conclusion, (S)-(+)-Camptothecin-d5 represents a significant advancement in pharmaceutical research due to its enhanced stability and improved pharmacokinetic properties. Its role in oncology research, particularly in the development of novel anticancer agents, underscores its importance in modern medicine. As research continues to uncover new applications for this compound, it is likely that (S)-(+)-Camptothecin-d5 will remain a cornerstone in the fight against various diseases.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd